![molecular formula C26H26Cl2N8O2 B14018800 5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide CAS No. 21696-30-0](/img/structure/B14018800.png)
5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide is a complex organic compound featuring an imidazole moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide, typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and nickel catalysts for cyclization reactions . The reaction conditions are typically mild, allowing for the inclusion of various functional groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tizanidine hydrochloride: A compound with a similar imidazole structure, used as a muscle relaxant.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazole derivative used in catalysis.
Uniqueness
5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide is unique due to its specific substitution pattern and the presence of multiple imidazole moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
21696-30-0 |
|---|---|
Molekularformel |
C26H26Cl2N8O2 |
Molekulargewicht |
553.4 g/mol |
IUPAC-Name |
5-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C26H25ClN8O2.ClH/c27-18-14-16(23(36)32-19-1-5-21(6-2-19)34-25-28-9-10-29-25)13-17(15-18)24(37)33-20-3-7-22(8-4-20)35-26-30-11-12-31-26;/h1-8,13-15H,9-12H2,(H,32,36)(H,33,37)(H2,28,29,34)(H2,30,31,35);1H |
InChI-Schlüssel |
LYIPJJDOGJSDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)C(=O)NC4=CC=C(C=C4)NC5=NCCN5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]](/img/structure/B14018717.png)
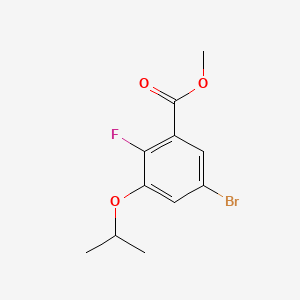
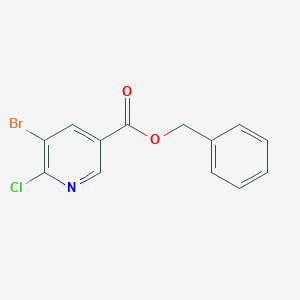
![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
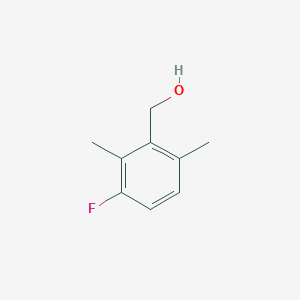


![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
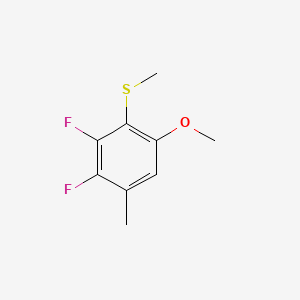
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
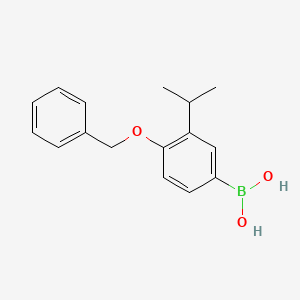
![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
![1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14018817.png)
